molecular formula C24H27FN6O4 B12354871 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid

Cat. No.: B12354871
M. Wt: 482.5 g/mol
InChI Key: GPRXNCDNDDAQEW-UHFFFAOYSA-N
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Description

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid is a complex organic compound with significant pharmaceutical potential This compound is known for its unique structure, which combines a quinoline core with a benzimidazole moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scalability and cost-effectiveness. The process involves the use of large-scale reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and adjusted to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and modulate signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to bind to specific sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-quinolin-2-one
  • 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-quinolin-2-one;2-hydroxypropanoic acid

Uniqueness

The uniqueness of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid lies in its specific combination of functional groups and structural features. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C24H27FN6O4

Molecular Weight

482.5 g/mol

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid

InChI

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11,17H,7-10,23H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)

InChI Key

GPRXNCDNDDAQEW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N

Origin of Product

United States

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